4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone
Übersicht
Beschreibung
4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone, also known as TAK-875, is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40). This receptor is primarily expressed in pancreatic β-cells and plays a crucial role in glucose homeostasis. TAK-875 has gained significant attention in recent years due to its potential as a therapeutic agent for the treatment of type 2 diabetes.
Wirkmechanismus
4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone acts as an agonist of the GPR40 receptor, which is primarily expressed in pancreatic β-cells. Activation of this receptor leads to the release of insulin in response to glucose stimulation. 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone enhances this response by increasing intracellular calcium levels and promoting insulin secretion.
Biochemical and Physiological Effects:
4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone has been shown to improve glucose homeostasis by enhancing glucose-stimulated insulin secretion in pancreatic β-cells. Additionally, it has been found to improve glycemic control and reduce body weight in preclinical studies. 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone has also been shown to have a low risk of hypoglycemia compared to other antidiabetic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone is its high selectivity for the GPR40 receptor, which reduces the risk of off-target effects. Additionally, 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone has a low risk of hypoglycemia compared to other antidiabetic agents. However, one limitation of 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone is its potential for drug-drug interactions, which may affect its efficacy and safety.
Zukünftige Richtungen
Future research on 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone could focus on its potential as a therapeutic agent for the treatment of type 2 diabetes. Additionally, studies could investigate the safety and efficacy of 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone in combination with other antidiabetic agents. Further research could also explore the potential of 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone for the treatment of other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. It has been shown to improve glucose homeostasis by enhancing glucose-stimulated insulin secretion in pancreatic β-cells. Additionally, 4-(5-ethoxy-2-furoyl)-3-(4-fluorophenyl)-2-piperazinone has been found to improve glycemic control and reduce body weight in preclinical studies.
Eigenschaften
IUPAC Name |
4-(5-ethoxyfuran-2-carbonyl)-3-(4-fluorophenyl)piperazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-2-23-14-8-7-13(24-14)17(22)20-10-9-19-16(21)15(20)11-3-5-12(18)6-4-11/h3-8,15H,2,9-10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKTVOAUPSEWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)N2CCNC(=O)C2C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.